molecular formula C17H29FO8P2S B2766441 Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) CAS No. 1309929-21-2

Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate)

Cat. No.: B2766441
CAS No.: 1309929-21-2
M. Wt: 474.42
InChI Key: BETLIOBZUYDUKA-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C17H29FO8P2S and a molecular weight of 474.42 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and two phosphonate groups attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) involves multiple steps. One common synthetic route includes the reaction of a fluorinated alkyl halide with a phenylsulfonyl compound under specific conditions to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) involves its interaction with specific molecular targets and pathways. The fluorine atom and the phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds, such as:

The uniqueness of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3,3-bis(diethoxyphosphoryl)-3-fluoropropyl]sulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29FO8P2S/c1-5-23-27(19,24-6-2)17(18,28(20,25-7-3)26-8-4)14-15-29(21,22)16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETLIOBZUYDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCS(=O)(=O)C1=CC=CC=C1)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29FO8P2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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